molecular formula C9H8N2O B092352 2-Methoxy-1,8-naphthyridine CAS No. 15936-12-6

2-Methoxy-1,8-naphthyridine

Cat. No. B092352
CAS RN: 15936-12-6
M. Wt: 160.17 g/mol
InChI Key: NHBXVMZLZBCKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound is a derivative of naphthyridine, which is a class of compounds known for their diverse biological activities. 2-Methoxy-1,8-naphthyridine has been found to possess various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Mechanism Of Action

The mechanism of action of 2-Methoxy-1,8-naphthyridine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by targeting various signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 2-Methoxy-1,8-naphthyridine has been found to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

Studies have reported that 2-Methoxy-1,8-naphthyridine has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 2-Methoxy-1,8-naphthyridine has been found to exhibit anti-microbial activity by disrupting the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methoxy-1,8-naphthyridine in lab experiments include its diverse pharmacological properties, which make it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, the limitations of using 2-Methoxy-1,8-naphthyridine in lab experiments include its low solubility in water, which can limit its bioavailability. Additionally, the synthesis of this compound can be challenging, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the research on 2-Methoxy-1,8-naphthyridine. One of the potential directions is the development of new therapeutic agents based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Furthermore, the optimization of the synthesis method for 2-Methoxy-1,8-naphthyridine can lead to the development of more efficient and cost-effective methods for the production of this compound. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo can provide valuable information for its potential clinical applications.
In conclusion, 2-Methoxy-1,8-naphthyridine is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound has been found to possess various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The synthesis of this compound can be achieved through various methods, and its mechanism of action is not fully understood. Further research is needed to elucidate the potential clinical applications of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2-Methoxy-1,8-naphthyridine can be achieved through various methods, including the reaction between 2-aminonicotinaldehyde and 2-methoxybenzaldehyde in the presence of a base. Another method involves the reaction between 2-aminonicotinaldehyde and 2-methoxyacetophenone in the presence of a catalyst. The yield of the synthesis reaction ranges from 40% to 70%, depending on the reaction conditions.

Scientific Research Applications

2-Methoxy-1,8-naphthyridine has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. Additionally, 2-Methoxy-1,8-naphthyridine has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-methoxy-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-5-4-7-3-2-6-10-9(7)11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBXVMZLZBCKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617822
Record name 2-Methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,8-naphthyridine

CAS RN

15936-12-6
Record name 2-Methoxy-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15936-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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